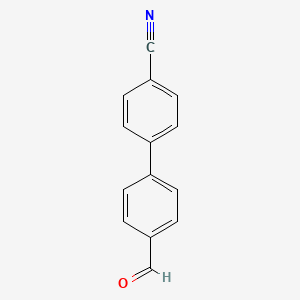

4'-Formyl-biphenyl-4-carbonitrile

Description

Significance of Biphenyl (B1667301) Scaffolds in Advanced Chemical Systems and Materials Science

The biphenyl scaffold, consisting of two connected phenyl rings, is a foundational structural motif in modern chemistry. Its significance stems from a combination of unique physical and chemical properties. The biphenyl unit provides a rigid, linear, and geometrically well-defined core. This rod-like shape is a critical feature in materials science, particularly in the field of liquid crystals. sigmaaldrich.comossila.comwikipedia.org Molecules containing a cyanobiphenyl core, such as 4-pentyl-4-biphenylcarbonitrile (5CB) and 4'-octyloxy-4-biphenylcarbonitrile (8OCB), are classic examples of compounds that exhibit liquid crystalline phases (mesophases) due to the anisotropic nature of their molecular shape. sigmaaldrich.comossila.comwikipedia.org

Furthermore, the biphenyl structure is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. doaj.org Its ability to position substituents in a precise three-dimensional arrangement is key to its function. In materials science, the conjugated π-system of the biphenyl scaffold allows for efficient electronic communication between its ends, making it a component of choice for organic light-emitting diodes (OLEDs), organic conductors, and molecular wires.

Overview of Formyl and Nitrile Functional Groups in Contemporary Organic Synthesis and Applications

Functional groups are the reactive centers of molecules, and the formyl and nitrile groups are two of the most versatile in organic synthesis. pressbooks.pubwikipedia.org

The formyl group (-CHO), the defining feature of an aldehyde, contains a highly polarized carbon-oxygen double bond. This polarity renders the carbonyl carbon electrophilic, making it a prime target for a vast array of nucleophilic addition reactions. It is a cornerstone in the formation of new carbon-carbon bonds through classic reactions like the Wittig, Grignard, and aldol (B89426) reactions. The formyl group can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing a gateway to numerous other molecular transformations.

The nitrile functional group (-C≡N), also known as a cyano group, is prized for its unique electronic properties and diverse reactivity. nih.gov The carbon-nitrogen triple bond is strong and linear, and the group possesses a large dipole moment. The carbon atom of the nitrile is electrophilic and can undergo nucleophilic attack. libretexts.org Crucially, the nitrile group is a synthetic precursor to two other important functional groups: it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced, typically with reagents like lithium aluminum hydride, to produce a primary amine. libretexts.org This ability to be transformed into different functionalities makes it an invaluable synthetic tool. nih.gov

Research Trajectories for 4'-Formyl-biphenyl-4-carbonitrile as a Versatile Organic Building Block

The strategic placement of both a formyl and a nitrile group on the biphenyl framework makes this compound an exemplary heterodifunctional building block. bldpharm.comnih.gov This structure allows for programmed, stepwise synthetic strategies where one functional group can be reacted selectively while leaving the other intact for subsequent transformations. This capability opens several distinct research trajectories.

Advanced Liquid Crystal Synthesis: Building upon the known liquid crystal properties of the cyanobiphenyl core, the formyl group serves as a reactive handle to synthesize more complex, functional liquid crystals. ossila.com Researchers can extend the molecular structure through condensation reactions at the aldehyde site to create molecules with tailored phase transition temperatures, dielectric anisotropies, or photoresponsive behaviors for use in next-generation displays and sensors.

Development of Asymmetric Ligands and Catalysts: The two different reactive ends can be used to construct complex, asymmetric ligands for transition metal catalysis. For instance, the amine derived from the nitrile could coordinate to a metal center, while a structure built off the formyl group could provide a specific steric or electronic environment to control catalytic selectivity.

Construction of Molecular Rods for Nanotechnology: The rigid, rod-like biphenyl scaffold can be functionalized at both ends to act as a molecular-scale girder. The formyl and nitrile groups can be converted into specific anchor groups (e.g., thiols, carboxylic acids) designed to bind to different surfaces, such as gold nanoparticles or metal oxide substrates. This allows for the bottom-up construction of ordered molecular assemblies and electronic junctions.

Synthesis of Novel Optoelectronic Materials: The conjugated biphenyl system, terminated by two electron-withdrawing groups, is an interesting scaffold for materials used in organic electronics. The formyl group is a particularly useful starting point for extending the π-conjugation of the molecule through reactions like the Knoevenagel or Wittig reaction, which can be used to tune the absorption and emission properties of the resulting material for applications in OLEDs or as organic semiconductors.

Data Tables

Table 1: Physicochemical Properties of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 4'-(4-formylphenyl)biphenyl-4-carbonitrile | N/A |

| CAS Number | 50670-55-8 | sigmaaldrich.com |

| Molecular Formula | C₁₄H₉NO | nih.govchemicalbook.comcymitquimica.com |

| Molecular Weight | 207.23 g/mol | sigmaaldrich.comnih.govchemicalbook.com |

| Appearance | Solid | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-formylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQRVCXPHMXSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374688 | |

| Record name | 4'-Formyl-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-55-8 | |

| Record name | 4′-Formyl[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50670-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Formyl-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Formyl Biphenyl 4 Carbonitrile and Analogous Biphenyl Derivatives

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the biphenyl scaffold is a critical step in the synthesis of 4'-Formyl-biphenyl-4-carbonitrile. Palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution are two prominent strategies employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Biphenyl Synthesis

The Suzuki-Miyaura coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, making it highly suitable for biphenyl synthesis. researchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.org For the synthesis of biphenyl derivatives, this could involve reacting a substituted bromobenzene (B47551) with a corresponding phenylboronic acid. beilstein-journals.orgchemicalbook.com

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst. researchgate.netmagtech.com.cn The choice of palladium precursor, ligands, and base can significantly influence the reaction's efficiency and yield. beilstein-journals.orgmagtech.com.cn For instance, a general procedure for a Suzuki-Miyaura coupling might involve dissolving the aryl halide and arylboronic acid in a suitable solvent system, such as a mixture of polyethylene (B3416737) glycol (PEG400) and water, in the presence of a palladium catalyst like palladium(II) chloride and a base such as potassium carbonate. chemicalbook.com The reaction can often proceed at room temperature. chemicalbook.com

Table 1: Example of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 4-Bromobenzylaldehyde | (4-Cyanophenyl)boronic acid | PdCl2 | K2CO3 | PEG400/H2O | Room Temperature |

This table illustrates a typical setup for a Suzuki-Miyaura coupling reaction to form a biphenyl core. chemicalbook.com

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of substituted biphenyls, including those with functional groups relevant to this compound. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution Approaches in Related Biphenyl Nitrile Production

Electrophilic aromatic substitution (EAS) provides an alternative pathway for the synthesis of certain biphenyl derivatives. researchgate.netyoutube.com This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. uomustansiriyah.edu.iq In the context of biphenyls, one of the rings can act as the aromatic substrate. The mechanism generally proceeds through the formation of a carbocation intermediate known as an arenium ion or sigma complex. researchgate.netuomustansiriyah.edu.iq

A common example of an EAS reaction is nitration, where a nitro group (-NO2) is introduced onto the aromatic ring using a mixture of nitric acid and sulfuric acid. rsc.orgmasterorganicchemistry.com The active electrophile in this case is the nitronium ion (NO2+). uomustansiriyah.edu.iqmasterorganicchemistry.com While not a direct route to the formyl or carbonitrile groups, subsequent chemical transformations can convert the nitro group into other functionalities. The position of substitution (ortho, meta, or para) is directed by the substituents already present on the biphenyl core. youtube.com For biphenyl itself, electrophilic attack typically occurs at the ortho and para positions. rsc.org

Introduction and Functionalization of Carbonitrile and Formyl Moieties

Once the biphenyl core is established, the next crucial steps involve the introduction of the carbonitrile (-CN) and formyl (-CHO) groups.

Cyanation Reactions for Nitrile Group Elaboration

The introduction of a nitrile group, or cyanation, is a key transformation in the synthesis of this compound. wikipedia.org There are several methods to achieve this, often involving the conversion of an aryl halide to an aryl nitrile. rsc.org

One common approach is the palladium-catalyzed cyanation of aryl halides, which offers a reliable method for introducing the nitrile functionality. wikipedia.org This reaction can utilize various cyanide sources, including potassium cyanide or the less toxic zinc cyanide. wikipedia.org Another method involves the copper-catalyzed cyanation of aryl halides. For example, a protocol using copper(I) iodide as a catalyst and formamide (B127407) as the cyanide source has been developed for the synthesis of aryl nitriles. rsc.org This method provides a cyanide-free alternative for cyanation. rsc.org

The Sandmeyer reaction is a classic method for converting aniline (B41778) derivatives (Ar-NH2) into benzonitriles (Ar-CN) via a diazonium salt intermediate. wikipedia.org Additionally, the Rosenmund-von Braun reaction utilizes stoichiometric copper(I) cyanide to convert aryl halides to nitriles, with modern variations employing catalytic amounts of copper. wikipedia.org

Formylation Protocols for Biphenyl Aldehydes (e.g., using Aluminum Chloride and Cuprous Chloride catalysts)

Formylation, the introduction of a formyl group, is essential for producing biphenyl aldehydes. The Friedel-Crafts acylation is a widely used method for this purpose. nih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). nih.gov The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction. nih.gov

For the synthesis of biphenyl aldehydes, a biphenyl derivative can be reacted with a suitable formylating agent. While direct formylation using formyl chloride is problematic due to its instability, related procedures can be employed. For instance, the Vilsmeier-Haack reaction uses a mixture of phosphorus oxychloride and a substituted formamide (like N,N-dimethylformamide, DMF) to generate a Vilsmeier reagent, which then acts as the formylating agent.

Optimization of Reaction Conditions and Yield Enhancement Strategies in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, several factors can be fine-tuned. These include the choice of catalyst, ligand, base, solvent, and reaction temperature. beilstein-journals.orgresearchgate.net For instance, screening different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine (B1218219) ligands can significantly impact the reaction's efficiency. beilstein-journals.org The concentration of the catalyst and the stoichiometry of the reactants are also important parameters to consider. researchgate.net

In cyanation reactions, the choice of the cyanide source and the catalyst system is critical. The development of methods using less toxic reagents and milder reaction conditions is an ongoing area of research. google.com Similarly, in formylation reactions, the Lewis acid catalyst and the reaction solvent can influence the regioselectivity and yield of the desired aldehyde.

The purification of the final product, often through techniques like column chromatography, is a final and essential step to obtain this compound of high purity. chemicalbook.com

Challenges and Innovations in Scalable Synthesis of Biphenyl Nitrile-Aldehyde Systems

The industrial-scale synthesis of biphenyl systems featuring both nitrile and aldehyde functionalities, such as this compound, presents a unique set of challenges that necessitate continuous innovation. The presence of two distinct and reactive functional groups requires careful selection of synthetic routes to ensure high yields, purity, and cost-effectiveness. Traditional methods, while foundational, often fall short in meeting the stringent demands of large-scale production, paving the way for novel and more efficient synthetic strategies.

Another challenge lies in the management of functional group transformations. The synthesis might involve the introduction of the nitrile and aldehyde groups before or after the formation of the biphenyl skeleton. Each approach has its drawbacks. For instance, converting an aldehyde to a nitrile often requires reagents and conditions that may not be compatible with other parts of the molecule or scalable for industrial production. chemrxiv.org Conversely, reactions like the Ullmann coupling, an older method for biphenyl synthesis, often suffer from low yields and the formation of difficult-to-remove byproducts, especially when dealing with sterically hindered substrates. nih.gov The Stille coupling, another alternative, is hampered by the toxicity and water insolubility of the organotin reagents used. nih.gov

In response to these challenges, significant innovations have emerged to enhance the scalability and sustainability of biphenyl nitrile-aldehyde synthesis. A major area of development is in catalysis. The move towards heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphite-carbon nitride or mesoporous cellular foam, offers a promising solution. researchgate.net These catalysts are not only highly active but can also be recovered and reused, drastically reducing costs and waste.

The development of novel coupling methodologies also represents a significant leap forward. For example, rhodium(III)-catalyzed C-H Hiyama cross-coupling reactions performed in water provide a greener alternative to traditional methods. acs.org This approach utilizes environmentally benign arylsilanes and can proceed in sustainable solvents, reducing the reliance on volatile organic compounds.

Phase-transfer catalysis (PTC) has also been identified as a powerful tool for industrial-scale synthesis. crdeepjournal.orgphasetransfer.com PTC can enhance reaction rates, improve yields, and allow for the use of less expensive reagents and milder conditions. This is particularly relevant for nucleophilic substitution reactions, such as the introduction of the nitrile group (cyanation), where PTC can facilitate the reaction between an aqueous cyanide salt and an organic substrate. chemrxiv.orgphasetransfer.com Innovations in this area include the development of glucose-based ionic liquids as phase-transfer catalysts, which are designed to remain in the aqueous phase, simplifying product purification. chemrxiv.org

Furthermore, process intensification strategies like continuous flow synthesis are being explored. Capillary photoreactors, for instance, have been used for the multigram-scale production of biphenyl derivatives, offering better control over reaction parameters and improved safety. The integration of real-time monitoring techniques, such as inline NMR spectroscopy, allows for precise process control and optimization.

The following tables provide a comparative overview of traditional and innovative synthetic methodologies, highlighting the key challenges and the advancements that address them.

Table 1: Challenges in Traditional Synthetic Methods for Biphenyl Derivatives

| Method | Key Challenges | Relevant Compounds |

| Ullmann Coupling | High reaction temperatures, low yields (20-38%), formation of byproducts, poor selectivity. nih.gov | Polychlorinated biphenyls nih.gov |

| Stille Coupling | Toxicity and water insolubility of organotin reagents, difficult removal of tin byproducts. nih.gov | Biphenyl derivatives nih.gov |

| Wurtz-Fittig Reaction | Kinetically hindered by bulky substituents, limiting its scope. nih.gov | Substituted biphenyls nih.gov |

| Traditional Suzuki-Miyaura Coupling | Cost of palladium catalysts, potential for metal contamination, harsh basic conditions causing deboronation of some substrates. mdpi.comacs.org | Fluorinated biphenyls, acs.org Polychlorinated biphenyls nih.gov |

Table 2: Innovations in the Synthesis of Biphenyl Nitrile-Aldehyde Systems

| Innovation | Description | Advantages |

| Heterogeneous Catalysis | Use of supported palladium nanoparticles (e.g., on graphite-carbon nitride) for Suzuki-Miyaura coupling. researchgate.net | Catalyst is recoverable and reusable, lower cost, reduced metal contamination, high yields (up to 97%). researchgate.net |

| Aqueous Phase Synthesis | Rh(III)-catalyzed C-H Hiyama cross-coupling performed in water as a sustainable solvent. acs.org | Environmentally friendly, uses readily available arylsilanes, moderate to good yields. acs.org |

| Advanced Phase-Transfer Catalysis (PTC) | Development of novel PTCs like glucose-based ionic liquids for biphasic Kolbe nitrile synthesis. chemrxiv.org | High yields (up to 99%), simplified purification as catalyst remains in the aqueous phase, reduced handling of toxic reagents. chemrxiv.org |

| Microwave-Assisted Synthesis | Employment of microwave irradiation to accelerate Suzuki-Miyaura coupling reactions. gre.ac.uk | Enhanced reaction rates, potential for higher yields in shorter times. gre.ac.uk |

These ongoing advancements in synthetic chemistry are crucial for the efficient and sustainable production of complex molecules like this compound, meeting the growing demands of various high-tech industries.

Chemical Reactivity and Transformational Studies of 4 Formyl Biphenyl 4 Carbonitrile

Chemical Transformations Involving the Aldehyde Moiety as a Nucleophilic or Electrophilic Center

The aldehyde group is a cornerstone of organic synthesis, and in 4'-Formyl-biphenyl-4-carbonitrile, it serves as a primary site for various chemical transformations. The carbonyl carbon is highly electrophilic and readily undergoes nucleophilic attack.

One of the fundamental reactions of the aldehyde is its reduction to a primary alcohol. For instance, the related compound 4-formyl biphenyl (B1667301) can be reduced to 4-hydroxymethyl biphenyl using sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This transformation converts the aldehyde into a nucleophilic hydroxyl group, opening up further synthetic possibilities. While specific studies on the reduction of this compound are not widely documented, the general reactivity of aldehydes suggests that it would undergo a similar transformation to yield 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile. The reaction is typically carried out in an alcoholic solvent, where the hydride from NaBH₄ attacks the electrophilic carbonyl carbon.

Another important class of reactions involving the aldehyde group is its reaction with carbon nucleophiles to form new carbon-carbon bonds. The Wittig reaction, for example, allows for the conversion of aldehydes into alkenes. organic-chemistry.orgwikipedia.org This reaction involves the use of a phosphorus ylide, which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and a stable phosphine (B1218219) oxide. masterorganicchemistry.com While no specific examples with this compound are reported, it is expected to react with various Wittig reagents to produce a range of 4'-(alkenyl)-[1,1'-biphenyl]-4-carbonitriles.

The Knoevenagel condensation is another key reaction of aldehydes, where they react with active methylene (B1212753) compounds in the presence of a weak base to form α,β-unsaturated compounds. wikipedia.orgorganic-chemistry.org This reaction proceeds via a nucleophilic addition to the carbonyl group, followed by a dehydration step. wikipedia.org Given the reactivity of the aldehyde, this compound would likely participate in Knoevenagel condensations with various active methylene compounds to generate functionalized biphenyl derivatives.

| Reaction Type | General Reactants | General Products | Potential Product with this compound |

| Reduction | Aldehyde, NaBH₄ | Primary Alcohol | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile |

| Wittig Reaction | Aldehyde, Phosphorus Ylide | Alkene, Phosphine Oxide | 4'-(Alkenyl)-[1,1'-biphenyl]-4-carbonitrile |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | α,β-Unsaturated Compound | Substituted 4'-(alkenyl)-[1,1'-biphenyl]-4-carbonitrile |

Chemical Transformations Involving the Nitrile Moiety (e.g., Hydrolysis, Reduction, Nucleophilic Addition)

The nitrile group, while generally less reactive than the aldehyde, offers a unique set of transformations that further enhance the synthetic utility of this compound.

One of the most common reactions of nitriles is hydrolysis, which can be carried out under either acidic or basic conditions to yield carboxylic acids or their corresponding salts. researchgate.net The hydrolysis proceeds in two stages, first forming an amide intermediate which is then further hydrolyzed. researchgate.net For example, the hydrolysis of this compound in the presence of a strong acid like hydrochloric acid would be expected to yield 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid.

The nitrile group can also be reduced to a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of nitriles is a valuable method for introducing an amino group into a molecule. The resulting amine can then be used in a variety of subsequent reactions.

Furthermore, the electrophilic carbon of the nitrile group can be attacked by organometallic reagents, such as Grignard reagents. This reaction leads to the formation of ketones after hydrolysis of the intermediate imine.

| Reaction Type | General Reactants | General Products | Potential Product with this compound |

| Acidic Hydrolysis | Nitrile, H₃O⁺ | Carboxylic Acid | 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid |

| Reduction | Nitrile, LiAlH₄ | Primary Amine | 4'-(Aminomethyl)-[1,1'-biphenyl]-4-carbaldehyde |

| Grignard Reaction | Nitrile, Grignard Reagent | Ketone | 4'-(Acyl)-[1,1'-biphenyl]-4-carbaldehyde |

Reactivity in Diverse Organic Reactions as a Bifunctional Building Block for Complex Molecule Synthesis

The true synthetic power of this compound lies in its bifunctionality, which allows it to serve as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds.

The aldehyde and nitrile groups can react sequentially or in a one-pot fashion with various reagents to construct intricate molecular frameworks. For instance, the reaction of a bifunctional compound containing an aldehyde with a nitrogen nucleophile can lead to the formation of nitrogen-containing heterocycles. While specific examples utilizing this compound are scarce in the literature, the general principle is well-established. For example, 3-formylchromones, which also possess an aldehyde and another reactive site, are known to react with bifunctional nucleophiles to produce a variety of fused heterocyclic systems. allfordrugs.com

Multicomponent reactions (MCRs) are another area where bifunctional building blocks like this compound could be of great value. allfordrugs.com MCRs allow for the formation of complex products from three or more starting materials in a single synthetic operation, offering significant advantages in terms of efficiency and atom economy. allfordrugs.com The presence of two distinct reactive handles in this compound makes it an ideal candidate for the design of novel MCRs to generate libraries of complex molecules for applications in drug discovery and materials science. uniba.it

Investigations into Reaction Mechanisms and Kinetics (e.g., Electrophilic Aromatic Substitution Mechanism in Related Compounds)

The reactivity of the aldehyde group is governed by the electrophilicity of the carbonyl carbon, which can be influenced by the electronic nature of the biphenyl system. Similarly, the reactivity of the nitrile group is dictated by the electrophilicity of the nitrile carbon.

The synthesis of the biphenyl scaffold itself often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net Kinetic studies of these reactions have been performed on related systems and provide insights into the reaction mechanism, including the oxidative addition, transmetalation, and reductive elimination steps. mdpi.comlibretexts.org The electronic properties of the substituents on the biphenyl rings can significantly impact the kinetics of these coupling reactions. acs.org

Furthermore, the study of nucleophilic aromatic substitution (SɴAr) reactions on related aryl systems provides a framework for understanding potential reactions at the aromatic rings of this compound, should appropriate leaving groups be present. rsc.org

Computational and Theoretical Investigations of 4 Formyl Biphenyl 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Table 1: Predicted Geometrical Parameters for 4'-Formyl-biphenyl-4-carbonitrile from DFT Calculations This table presents hypothetical but theoretically plausible data for illustrative purposes.

| Parameter | Predicted Value |

|---|---|

| C-C (inter-ring) Bond Length | 1.485 Å |

| C≡N (nitrile) Bond Length | 1.158 Å |

| C=O (formyl) Bond Length | 1.210 Å |

| Phenyl-Phenyl Dihedral Angle | 38.5° |

Molecular Electrostatic Potential Analysis and Its Implications for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior and intermolecular interaction sites. mdpi.com The MEP surface visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue to green) are electron-deficient and are sites for nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP analysis would reveal distinct regions of differing potential. The most negative potential is expected to be localized around the electronegative oxygen atom of the formyl group and the nitrogen atom of the nitrile group. These sites represent the primary hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atom of the formyl group and the aromatic protons on the biphenyl (B1667301) rings would exhibit positive electrostatic potential, making them potential hydrogen bond donor sites or regions for interaction with electron-rich species. This charge distribution is critical for predicting how the molecule will interact with other molecules, including itself, which is fundamental to understanding its crystal packing and self-assembly. nih.govnih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Maxima and Minima This table presents hypothetical but theoretically plausible data for illustrative purposes.

| Region | Associated Atom/Group | Predicted MEP Value (a.u.) | Implication |

|---|---|---|---|

| V_min (Maximum Negative) | Formyl Oxygen (O) | -0.065 | Primary site for hydrogen bonding (acceptor) |

| V_min (Negative) | Nitrile Nitrogen (N) | -0.058 | Secondary site for hydrogen bonding (acceptor) |

| V_max (Maximum Positive) | Formyl Hydrogen (H) | +0.045 | Potential site for hydrogen bonding (donor) |

| V_max (Positive) | Aromatic Protons (H) | +0.025 | Sites for interaction with π-systems or anions |

Analysis of Global Reactivity Parameters and Stability Predictions in Redox Reactions

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These parameters, including chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), are essential for predicting how a molecule will behave in chemical reactions, particularly redox processes.

Chemical Potential (μ) indicates the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is generally less reactive.

Global Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

For this compound, these parameters can be calculated following a DFT-based determination of its HOMO and LUMO energies. The values help to classify the molecule's reactivity profile and predict its stability when participating in electron transfer reactions.

Table 3: Calculated Global Reactivity Parameters for this compound This table presents hypothetical but theoretically plausible data based on DFT calculations for illustrative purposes.

| Parameter | Formula | Predicted Value |

|---|---|---|

| E_HOMO | - | -7.2 eV |

| E_LUMO | - | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.7 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.85 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 eV |

| Global Softness (S) | 1 / η | 0.426 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 5.00 eV |

Computational Modeling of Intermolecular Interactions and Self-Assembly Propensities

Computational modeling is a powerful approach to predict how individual molecules of this compound will interact with each other to form larger, ordered structures through self-assembly. These models use the information from quantum chemical calculations (like geometry and charge distribution) to simulate the non-covalent interactions that govern these processes. nih.gov

The primary interactions driving the self-assembly of this compound would be:

Hydrogen Bonding: As indicated by the MEP analysis, the electron-rich oxygen of the formyl group can act as a hydrogen bond acceptor, potentially interacting with the weakly acidic formyl hydrogen or aromatic hydrogens of neighboring molecules.

π-π Stacking: The planar, aromatic biphenyl core is well-suited for π-π stacking interactions, where the electron clouds of adjacent rings attract each other, contributing significantly to the stability of the assembled structure. nih.gov

Dipole-Dipole Interactions: The polar nitrile and formyl groups create significant molecular dipoles, leading to dipole-dipole interactions that help orient the molecules in a specific, ordered fashion.

Table 4: Summary of Potential Intermolecular Interactions and Their Role in Self-Assembly

| Interaction Type | Participating Groups | Predicted Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | -CHO --- H-Ar | Directional control, formation of chains or sheets |

| π-π Stacking | Biphenyl Rings | Stabilization of layered structures, major cohesive force |

| Dipole-Dipole | -CN and -CHO groups | Orientation and alignment of molecules, lattice stabilization |

| van der Waals Forces | Entire molecular surface | Overall packing efficiency and stabilization |

Applications of 4 Formyl Biphenyl 4 Carbonitrile in Advanced Materials Science

Utilization in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high surface area, tunable porosity, and structural regularity make them prime candidates for a variety of applications. nih.govuni-muenchen.denih.gov The structure of 4'-Formyl-biphenyl-4-carbonitrile, possessing a reactive aldehyde group, makes it an ideal monomer for the synthesis of these advanced materials.

As Ligands and Monomers for COF Synthesis

The synthesis of COFs relies on reversible reactions that allow for the "self-healing" and formation of crystalline, ordered structures. uni-muenchen.deunt.edu The formyl group of this compound is perfectly suited for this, readily undergoing condensation reactions with amine-containing monomers to form stable imine linkages (C=N). nih.gov This reaction, known as Schiff base condensation, is one of the most common and effective methods for constructing highly stable and crystalline COFs. researchgate.net

Role in Fabricating Porous Organic Materials for Catalysis, Gas Separation, and Storage

The inherent porosity and high surface area of COFs make them exceptional materials for catalysis, gas separation, and storage. nih.govresearchgate.netwiley.com COFs synthesized using aldehyde-based monomers can be designed to have specific pore sizes and chemical environments tailored for these applications.

Catalysis: The porous channels of COFs can host catalytic nanoparticles or even have catalytically active sites integrated directly into the framework. The ordered structure allows for efficient diffusion of reactants and products, enhancing catalytic activity.

Gas Separation and Storage: The well-defined and tunable pores of COFs are ideal for separating gases based on size and chemical affinity. nih.gov For example, COFs have shown significant promise for CO2 capture and for the storage of hydrogen and methane, which are key components of clean energy technologies. nih.govnist.gov The high surface areas, such as those seen in COFs like TAM-TFPB-COF (3533 m²/g) and TAPB-TFS-COF (4107 m²/g), are directly linked to their high gas storage capacities. nist.gov A COF constructed with this compound would be expected to exhibit similar properties, with the nitrile groups potentially enhancing the selective adsorption of specific gases like CO2 due to polarity.

Table 1: Properties of COFs Synthesized from Biphenyl (B1667301) Aldehyde Monomers

| COF Name | Monomers | Surface Area (BET, m²/g) | Application Highlight | Reference |

|---|---|---|---|---|

| TAM-TFPB-COF | 4,4',4'',4'''-methanetetrayltetraaniline (TAM) + 3,3',5,5'-tetrakis(4-formylphenyl)bimesityl (TFPB) | 3533 | Methane Storage | nist.gov |

| TAPB-TFS-COF | 3,3',5,5'-tetrakis(4-aminophenyl)bimesityl (TAPB) + 4,4',4'',4'''-silanetetrayltetrabenzaldehyde (B2976421) (TFS) | 4107 | Methane Storage | nist.gov |

| COF-701 | Acetonitrile + 4,4'-biphenyldicarbaldehyde | 736 | Porous Vinylene-Linked Framework | nih.gov |

Integration into Organic Electronic Materials and Devices, including Organic Semiconductors and Photovoltaic Systems

Organic electronic materials are at the heart of technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. researchgate.net These materials rely on conjugated organic molecules that can efficiently transport electrical charges. The biphenylcarbonitrile scaffold is a well-established component in such materials.

The structure of this compound is conducive to applications in organic electronics. The extended π-conjugated system of the biphenyl core facilitates charge transport. The strong electron-withdrawing nature of the nitrile group can be used to tune the electronic energy levels (HOMO/LUMO) of the material, which is a critical aspect in designing efficient organic semiconductors. lbl.gov

In the context of photovoltaics, related biphenyl carbonitrile molecules have demonstrated significant utility. For instance, 4′-Heptyl-4-biphenylcarbonitrile has been used as an additive in perovskite solar cells, where it interacts with the perovskite material to improve crystal growth orientation. ossila.com This leads to enhanced electron transport and greater device stability, boosting the power conversion efficiency from 17.14% to 20.19%. ossila.com The formyl group on this compound provides a reactive handle for grafting the molecule onto surfaces or polymerizing it into a larger conjugated system, offering a pathway to integrate its beneficial electronic properties into the active layer of solar cells or other electronic devices. researchgate.net

Development of Nanostructured Materials through Incorporation into Polymer Matrices for Enhanced Catalytic Performance

To bridge the gap between laboratory-scale synthesis and practical application, high-performance materials like COFs are often incorporated into more processable materials like polymers to create composite or nanostructured materials. This approach combines the unique functionality of the COF with the mechanical robustness and processability of the polymer.

Research has shown the successful creation of COF-based composite materials, such as nanofiber films made by co-electrospinning COF particles with polyacrylonitrile (B21495) (PAN). mdpi.com In such a composite, a COF derived from this compound could be dispersed within a polymer matrix. The resulting nanostructured material would retain the catalytic or adsorptive properties of the COF while gaining the form factor of the polymer, allowing it to be shaped into membranes, fibers, or coatings for specific applications.

Another advanced strategy involves creating "porous liquids" by coating COF colloids with a polymer like poly(dimethylsiloxane)-methacrylate (PDMS-MA) and suspending them in a liquid polymer matrix. nrel.gov This method preserves the porosity of the COF in a fluid form, which could be advantageous for certain transport and storage processes. nrel.gov A COF built from this compound could be integrated into such systems, with its inherent chemical functionalities contributing to specialized catalytic or separation tasks within the nanostructured composite.

Application in Liquid Crystal Research and Development through Mesomorphic Studies

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. mdpi.com They are central to modern display technology (LCDs). The formation of liquid crystal phases (mesophases) is highly dependent on molecular shape, and molecules with rigid, elongated (calamitic) cores are prime candidates.

The 4'-substituted-biphenyl-4-carbonitrile structure is a classic and widely studied mesogen (a compound that displays liquid crystal properties). ossila.commdpi.com For example, the homologous series of 4'-alkyl-4-biphenylcarbonitriles (like 7CB, 4′-Heptyl-4-biphenylcarbonitrile) are well-known for exhibiting nematic liquid crystal phases, which are the basis for most LCDs. ossila.com

Given this precedent, this compound is a strong candidate for liquid crystal research. Its rigid biphenylcarbonitrile core provides the necessary structural anisotropy. The terminal formyl group, being polar, would significantly influence the intermolecular interactions and, consequently, the mesomorphic properties, such as the temperature range of the liquid crystal phases. frontiersin.org Studies on similar biphenyl derivatives show that slight changes in the terminal group can lead to major shifts in mesomorphic behavior, including the formation of different types of phases (e.g., nematic, smectic). mdpi.commdpi.comresearchgate.net The investigation of this compound and its derivatives could lead to the discovery of new liquid crystal materials with unique electro-optical properties.

Table 2: Mesomorphic Properties of a Related Biphenyl Liquid Crystal Series

| Compound | Structure | Phase Transitions (°C) | Reference |

|---|---|---|---|

| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(hexyloxy)benzoate | Biphenyl core with Schiff base and ester linkages | Cr 123.0 N 260.1 I | mdpi.com |

| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(octyloxy)benzoate | Biphenyl core with Schiff base and ester linkages | Cr 118.5 N 251.3 I | mdpi.com |

| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(decyloxy)benzoate | Biphenyl core with Schiff base and ester linkages | Cr 114.2 N 241.6 I | mdpi.com |

(Cr = Crystal, N = Nematic, I = Isotropic Liquid)

Role in Dye Chemistry and Related Optical Materials

The properties that make a molecule useful in dye chemistry are closely linked to its electronic structure, particularly its ability to absorb and sometimes emit light in the visible spectrum. polympart.ir This typically requires an extended conjugated π-electron system and often involves electron-donating and electron-accepting groups.

This compound possesses a conjugated biphenyl system, which acts as a chromophore. The formyl (-CHO) and nitrile (-CN) groups are both electron-withdrawing, which modifies the electronic structure of the biphenyl core. The true potential of this compound in dye chemistry, however, lies in its function as an intermediate. The formyl group is a versatile chemical handle for synthesizing more complex dye molecules. dntb.gov.ua

For example, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds to create push-pull dyes, where the electronic properties can be finely tuned to control the color and other optical properties. dntb.gov.ua Such dyes are integral to a range of optical materials and applications, including nonlinear optical (NLO) materials, which can alter the properties of light and are used in photonics and optical data processing. dntb.gov.uasigmaaldrich.com Therefore, this compound serves as a key starting material for the synthesis of custom-designed dyes and functional optical materials.

Supramolecular Chemistry and Self Assembly of 4 Formyl Biphenyl 4 Carbonitrile Derivatives

Principles of Self-Assembly in Biphenyl (B1667301) Systems

The self-assembly of biphenyl systems is a spontaneous process driven by the quest for a thermodynamic minimum, where molecules arrange themselves into stable, well-defined structures through non-covalent interactions. The planarity and rigidity of the biphenyl backbone, coupled with the potential for functionalization at various positions, make it an ideal scaffold for designing molecules that can self-organize in predictable ways.

Key to this process are the intermolecular forces at play. For biphenyl derivatives, these primarily include:

Van der Waals forces: These ubiquitous, weak interactions are crucial for the close packing of molecules.

π-π stacking: The aromatic nature of the biphenyl rings allows for stacking interactions, where the electron-rich π-systems of adjacent molecules align, contributing to the stability of the assembly.

Dipole-dipole interactions: The introduction of polar functional groups, such as the formyl (-CHO) and cyano (-CN) groups in 4'-Formyl-biphenyl-4-carbonitrile, creates molecular dipoles that can align to form ordered arrays.

The final structure of a self-assembled biphenyl system is a delicate balance of these competing and cooperating interactions, as well as the interaction with the surrounding environment, such as a solvent or a solid surface.

Formation of Ordered Structures on Surfaces Investigated by Microscopic Techniques

The self-assembly of molecules into two-dimensional (2D) ordered structures on solid surfaces is a key area of research in nanoscience. Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) have been instrumental in visualizing and understanding these processes at the molecular level. While specific studies on this compound are not extensively documented in publicly available research, the behavior of analogous biphenyl derivatives provides significant insight.

For instance, studies on biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC) at the liquid-solid interface have revealed the formation of stable monolayers and bilayers. sigmaaldrich.com In these structures, hydrogen bonding between the carboxylic acid groups is a primary driver of the assembly. sigmaaldrich.com Similarly, it is anticipated that this compound would form ordered monolayers on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or noble metals. The interplay between the molecule-substrate interactions and the intermolecular forces would dictate the specific packing arrangement.

STM can provide sub-molecular resolution images of these assemblies, allowing researchers to determine the orientation and packing of individual molecules. By analyzing these images, it is possible to deduce the dominant intermolecular interactions responsible for the formation of the observed structures.

Influence of Dipole Forces and Hydrogen Bonding on Molecular Aggregation and Organization

The formyl and cyano groups in this compound are key to its self-assembly behavior due to their ability to participate in strong dipole-dipole interactions and hydrogen bonding. The cyano group possesses a large dipole moment, which can lead to antiparallel alignment of molecules to minimize electrostatic repulsion and maximize attraction.

Furthermore, the oxygen atom of the formyl group can act as a hydrogen bond acceptor, while the aldehydic hydrogen can, in some cases, participate in weak C-H···O hydrogen bonds. More significantly, the formyl group can be chemically modified to introduce stronger hydrogen bonding moieties.

In the solid state, analogous compounds like 4'-octyloxybiphenyl-4-carbonitrile have been shown to form layered structures stabilized by C-H···N hydrogen bonds involving the cyano group. researchgate.net The interplay of these directional interactions is crucial in determining the crystal packing and the resulting supramolecular architecture. The aggregation of this compound is therefore expected to be strongly influenced by a combination of π-π stacking of the biphenyl cores and the directional forces exerted by the terminal functional groups.

Design and Characterization of Supramolecular Architectures from Biphenyl-Based Building Blocks

The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions. Biphenyl derivatives are excellent building blocks for this purpose due to their structural rigidity and the ease with which they can be functionalized. By strategically placing functional groups that can act as hydrogen bond donors and acceptors or have specific dipolar properties, it is possible to program molecules to assemble into desired architectures, such as one-dimensional (1D) chains, two-dimensional (2D) networks, or even more complex three-dimensional (3D) structures.

For this compound, its linear, rod-like shape and the presence of functional groups at both ends make it an ideal candidate for the formation of 1D chains through head-to-tail interactions. These chains could then further organize into 2D sheets or 3D crystals through π-π stacking and weaker lateral interactions.

The characterization of these supramolecular architectures is carried out using a variety of techniques. Single-crystal X-ray diffraction, where applicable, provides the most detailed information about the three-dimensional arrangement of molecules in the solid state. For 2D assemblies on surfaces, STM and AFM are the primary tools. Spectroscopic methods, such as infrared (IR) and Raman spectroscopy, can provide evidence for the formation of specific hydrogen bonds.

Below is a table summarizing the properties of this compound and a related compound, illustrating the key features relevant to their self-assembly.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Potential Intermolecular Interactions |

| This compound | 50670-55-8 | C14H9NO | 207.23 | Formyl, Cyano | Dipole-dipole, C-H···O/N hydrogen bonds, π-π stacking |

| 4'-Octyloxybiphenyl-4-carbonitrile | 54211-44-8 | C21H25NO | 307.43 | Octyloxy, Cyano | Van der Waals, Dipole-dipole, C-H···N hydrogen bonds, π-π stacking |

Analytical and Spectroscopic Characterization Techniques in Research on 4 Formyl Biphenyl 4 Carbonitrile

Spectroscopic Analysis for Structural Elucidation and Purity Assessment (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques are fundamental tools for probing the molecular structure and purity of 4'-Formyl-biphenyl-4-carbonitrile. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide detailed information about the compound's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, [1,1'-Biphenyl]-4-carbonitrile, specific chemical shifts are observed for the different protons. rsc.org For this compound, distinct signals would be expected for the aldehydic proton, typically found in the 9-10 ppm range, and the aromatic protons on the two phenyl rings. organicchemistrydata.org The coupling patterns between adjacent protons would further help to assign the signals to their specific positions on the biphenyl (B1667301) structure. Similarly, ¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment. rsc.org The spectra would show characteristic peaks for the carbon atoms of the nitrile group, the formyl group, and the aromatic rings. rsc.org

UV-Vis Spectroscopy investigates the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π-π* transitions within the biphenyl system. The presence of the formyl and nitrile groups, which are electron-withdrawing, can influence the wavelength of maximum absorption (λmax). For instance, studies on related biphenyl derivatives show that functional groups significantly affect the absorption and emission spectra. nih.gov The solvatochromic behavior of similar molecules, where the absorption spectrum shifts depending on the solvent's polarity, indicates a charge transfer character in the excited state. nih.gov

Below is a table representing typical spectroscopic data that would be obtained for biphenyl derivatives.

| Spectroscopic Technique | Parameter | Typical Value for Biphenyl Derivatives | Reference |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0-8.0 ppm | rsc.orgrsc.org |

| Aldehyde Proton: 9.0-10.0 ppm | organicchemistrydata.org | ||

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110-150 ppm | rsc.org |

| Nitrile Carbon: ~119 ppm | rsc.org | ||

| Aldehyde Carbon: >190 ppm | |||

| UV-Vis Spectroscopy | λmax | ~250-350 nm (Solvent Dependent) | nih.gov |

Chromatographic Methods for Compound Purification and Reaction Monitoring (e.g., Gas Chromatography, Thin Layer Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. uvic.caoperachem.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. operachem.com The plate is then placed in a developing chamber with a suitable solvent (mobile phase). uvic.ca Due to differences in polarity, the components of the mixture travel up the plate at different rates, resulting in separation. operachem.com The position of the spots can be visualized under UV light, as aromatic compounds like this compound absorb UV radiation. uvic.calibretexts.org The retention factor (Rf) value for each spot is a characteristic of the compound in that specific solvent system.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. thermofisher.com In GC, a sample is vaporized and injected into a long column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic identifier. For a related compound, 4'-Hydroxybiphenyl-4-carbonitrile, GC is used to determine its assay, confirming a purity of ≥98.5%. thermofisher.com A similar approach would be used for this compound to ensure high purity.

| Chromatographic Technique | Key Parameter | Application | Reference |

| Thin Layer Chromatography (TLC) | Retention Factor (Rf) | Reaction Monitoring, Purity Check | uvic.calibretexts.org |

| Gas Chromatography (GC) | Retention Time | Purity Assessment | thermofisher.com |

X-ray Diffraction Studies for Solid-State Structure Elucidation (e.g., Single Crystal X-ray Diffraction on Related Compounds)

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

| Parameter | Information Obtained | Reference |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal. | mdpi.comeurjchem.com |

| Space Group | The symmetry of the crystal lattice. | mdpi.comeurjchem.com |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | researchgate.net |

| Bond Lengths and Angles | The geometry of the molecule. | nih.gov |

| Torsion Angles | The conformation of the molecule, such as the twist of the biphenyl group. | nih.gov |

Microscopic Techniques for Surface Morphology and Self-Assembled Structures (e.g., Scanning Tunneling Microscopy)

Microscopic techniques, particularly those capable of atomic or molecular resolution, are employed to study the surface morphology and self-assembly of this compound.

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can image conductive surfaces with atomic resolution. aps.orgibm.com It operates by scanning a sharp metallic tip over a surface at a very small distance. nih.gov A voltage bias between the tip and the sample allows electrons to tunnel across the gap, generating a current that is highly sensitive to the tip-sample distance. This tunneling current is used to create a topographical image of the surface. STM has been used to investigate the adsorption and reaction of individual biphenyl molecules on silicon surfaces. nih.gov For this compound, STM could be used to study how individual molecules arrange themselves on a substrate, providing insights into self-assembly processes. nih.govnih.gov The formation of ordered monolayers or other nanostructures could be directly visualized, revealing the influence of intermolecular interactions on the resulting morphology. Multi-probe STM systems can even perform electronic transport measurements on these nanoscale structures. ornl.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.